molecular formula C14H8N2 B1588805 4,4'-diethynyl-2,2'-bipyridine CAS No. 133810-44-3

4,4'-diethynyl-2,2'-bipyridine

Cat. No.: B1588805
CAS No.: 133810-44-3
M. Wt: 204.23 g/mol
InChI Key: VRZUWDJLVOHARA-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 4,4’-diethynyl- is a versatile chemical compound belonging to the family of bipyridine derivatives. It is characterized by the presence of two pyridine rings connected by a carbon-carbon triple bond at the 4,4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 4,4’-diethynyl- typically involves palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where 4,4’-dibromo-2,2’-bipyridine is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires the use of a base like triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to achieve high yields .

Industrial Production Methods

Industrial production of 2,2’-Bipyridine, 4,4’-diethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 4,4’-diethynyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Bipyridine, 4,4’-diethynyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 4,4’-diethynyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including electron transfer and catalysis. The compound’s unique structure allows it to interact with specific molecular targets and pathways, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine, 4,4’-diethynyl- stands out due to its ethynyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable building block for the synthesis of complex molecules and materials with tailored properties .

Properties

IUPAC Name

4-ethynyl-2-(4-ethynylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h1-2,5-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZUWDJLVOHARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440729
Record name 2,2'-Bipyridine, 4,4'-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133810-44-3
Record name 2,2'-Bipyridine, 4,4'-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of (phosphane)gold(I) units affect the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine?

A1: The research indicates that the solid-state structure of this compound is significantly influenced by the type of (phosphane)gold(I) unit introduced. When aryl-substituted phosphanes are used, the resulting complexes adopt distinct structures compared to those obtained with alkyl-substituted phosphanes [, ]. Furthermore, subtle changes in the alkyl substituents on the phosphane, such as transitioning from ethyl to isopropyl groups, lead to variations in the packing arrangement within the crystal structure. These variations result in different polymeric chain motifs, both stabilized by close Au···Au contacts [, ].

Q2: Does the modification of this compound with (phosphane)gold(I) units impact its photophysical properties?

A2: Yes, the research demonstrates that the addition of (phosphane)gold(I) units to this compound leads to interesting photophysical behavior. In dichloromethane solution, all the investigated compounds, featuring various (phosphane)gold(I) substituents, exhibit dual emission at room temperature [, ]. Intriguingly, when excited at a wavelength of approximately 238 nm, the emission spectra of compounds with phenyl- and 4-tolyl-substituted phosphanes show the emergence of new emission bands at 288 nm and 570 nm, accompanied by a decrease in the intensity of the original emission bands. This photodegradation process is suggested to potentially involve the formation of gold nanoclusters [, ].

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